

# MLN8054 dose-limiting toxicities in clinical trials

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Compound of Interest

Compound Name: MLN8054 sodium

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### **MLN8054 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of MLN8054 observed in clinical trials. It includes troubleshooting guides and frequently asked questions to assist in experimental design and interpretation.

# Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities associated with MLN8054?

A1: The primary dose-limiting toxicities (DLTs) observed in Phase 1 clinical trials of MLN8054 are reversible, benzodiazepine-like effects, most notably somnolence.[1][2] Other significant DLTs include transaminitis, cognitive disorder, and confusion.[1][3]

Q2: At what dose levels were dose-limiting toxicities observed?

A2: Dose-limiting somnolence was first noted at a dose of 20 mg once daily.[3] At a higher dose of 80 mg/day administered in a four-times-daily (QID) schedule, DLTs of both somnolence and transaminitis were observed.[3] Furthermore, at a 60 mg total daily dose on a QID schedule for 21 days, two patients experienced DLTs of somnolence, with one of those patients also experiencing cognitive disorder and confusion.[1]

Q3: What was the definition of a dose-limiting toxicity in the MLN8054 clinical trials?

#### Troubleshooting & Optimization





A3: A DLT was generally defined as any of the following events occurring during the first treatment cycle:

- Grade 4 neutropenia lasting for more than 7 days or associated with fever.[1]
- Grade 4 thrombocytopenia.[1]
- Grade 3 or greater nausea or diarrhea that persisted despite optimal supportive care.
- Any other Grade 3 or greater nonhematologic adverse event (with some exceptions like arthralgia/myalgia or brief fatigue).[1]
- Any drug-related adverse event that required a dose interruption or delay of more than one week.[1]

Q4: How was the starting dose for the first-in-human studies of MLN8054 determined?

A4: The starting dose for the first-in-human study was determined based on preclinical toxicology studies in dogs, which were identified as the most sensitive species to MLN8054. The highest non-severely toxic dose in dogs was 20 mg/m²/day, and one-quarter of this dose (5 mg/m²/day) was selected as the starting dose for the clinical trial.[1]

#### **Troubleshooting Guide**

Issue: Unexpectedly high incidence of somnolence in an animal model.

- Possible Cause: Preclinical studies indicated that MLN8054 has a high affinity for the alpha-1 subunit of the GABA-A receptor, which can lead to benzodiazepine-like effects such as somnolence.[1]
- Troubleshooting Steps:
  - Review Dosing Schedule: In clinical trials, a four-times-daily (QID) dosing schedule with the largest dose administered at bedtime was used to mitigate somnolence.[3][4] Consider adapting the dosing schedule in your preclinical model.
  - Concomitant Medications: Be aware of any concomitant medications that could potentiate central nervous system effects. In clinical trials, concomitant use of opioids was common



in patients experiencing somnolence.[1]

 Consider Prophylactic Measures: In later clinical trial cohorts, methylphenidate or modafinil were administered with daytime doses of MLN8054 to manage somnolence.[1]
 [2] A similar strategy with an appropriate stimulant might be considered in animal models, depending on the experimental goals.

Issue: Elevation of liver enzymes in experimental subjects.

- Possible Cause: Transaminitis was identified as a dose-limiting toxicity at higher doses of MLN8054.[3][4]
- Troubleshooting Steps:
  - Monitor Liver Function: Implement regular monitoring of liver enzymes (ALT, AST) throughout the study period.
  - Dose Adjustment: If significant elevations are observed, consider dose reduction or interruption as was done in the clinical trial setting. The DLT of transaminitis was observed at the 80 mg QID-14D dose level.[3][4]

### **Quantitative Data Summary**

Table 1: Dose-Limiting Toxicities of MLN8054 in Phase 1 Clinical Trials



Total Daily Dose	Dosing Schedule	Number of Patients with DLTs / Total Patients in Cohort	Dose-Limiting Toxicities	Reference
20 mg	Once Daily (QD) for 10 days	1/6	Transaminitis	
25 mg	Four Times Daily (QID) for 14 days	1/7	Somnolence	
45 mg	Four Times Daily (QID) for 14 days	1/6	Somnolence	
60 mg	Four Times Daily (QID) for 21 days	2/4	Somnolence, Cognitive Disorder, Confusion	[1]
80 mg	Four Times Daily (QID) for 14 days	2/6	Somnolence, Transaminitis	[3]

# **Experimental Protocols**

Dose Escalation and DLT Assessment Workflow

The clinical trials for MLN8054 employed a dose-escalation design to determine the maximum tolerated dose (MTD). Patients were enrolled in cohorts of 3-6 individuals.[1]

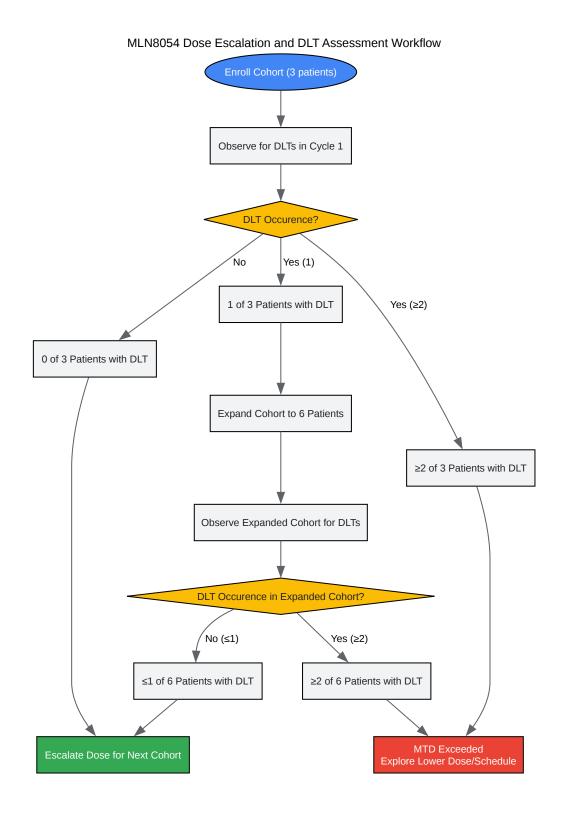
- Cohort Enrollment: A cohort of 3 patients was enrolled at a specific dose level.
- DLT Observation (Cycle 1): Patients were monitored for DLTs during the first cycle of treatment.
- · Decision Point:
  - If 0 out of 3 patients experienced a DLT, the dose was escalated for the next cohort.



- If 1 out of 3 patients experienced a DLT, the cohort was expanded to 6 patients.
  - If no more than 1 out of the 6 patients experienced a DLT, dose escalation continued.
  - If 2 or more of the 6 patients experienced a DLT, the MTD was considered exceeded.
- If 2 or more of the initial 3 patients experienced a DLT, the MTD was considered exceeded, and a lower dose level or an alternative schedule was explored.[1]

#### **Visualizations**

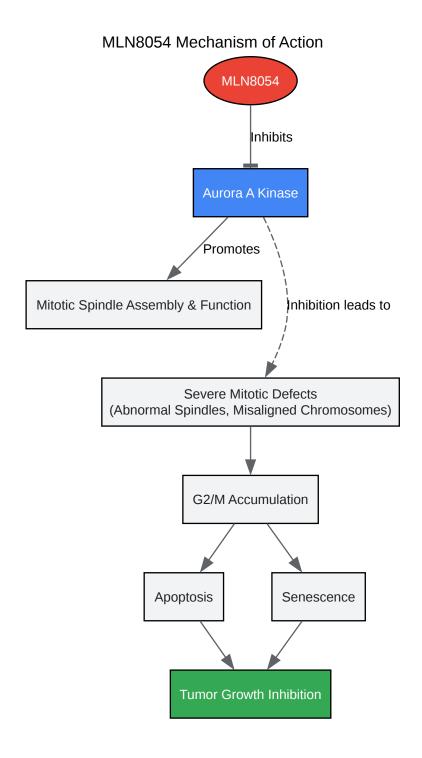




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Caption: Workflow for dose escalation and DLT assessment.





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Caption: MLN8054's mechanism of action via Aurora A kinase inhibition.



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#### References

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